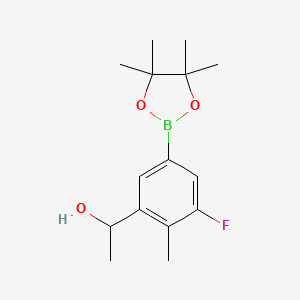![molecular formula C14H22BFN2O3 B14026936 1-[(3-fluorooxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14026936.png)
1-[(3-fluorooxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-FLUOROTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring, a pyrazole ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-FLUOROTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluorotetrahydrofuran Ring: This step involves the fluorination of tetrahydrofuran using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling of the Fluorotetrahydrofuran and Pyrazole Rings: This step involves the formation of a carbon-carbon bond between the fluorotetrahydrofuran and pyrazole rings using a suitable coupling reagent such as palladium-catalyzed cross-coupling.
Introduction of the Dioxaborolane Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
化学反応の分析
Types of Reactions
1-((3-FLUOROTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated tetrahydrofuran ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-((3-FLUOROTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 1-((3-FLUOROTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated tetrahydrofuran ring and pyrazole moiety enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
- **1-((3-CHLOROTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
- **1-((3-BROMOTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Uniqueness
1-((3-FLUOROTETRAHYDROFURAN-3-YL)METHYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE is unique due to the presence of the fluorinated tetrahydrofuran ring, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H22BFN2O3 |
|---|---|
分子量 |
296.15 g/mol |
IUPAC名 |
1-[(3-fluorooxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H22BFN2O3/c1-12(2)13(3,4)21-15(20-12)11-7-17-18(8-11)9-14(16)5-6-19-10-14/h7-8H,5-6,9-10H2,1-4H3 |
InChIキー |
IYDWVVQDPNLUNG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCOC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


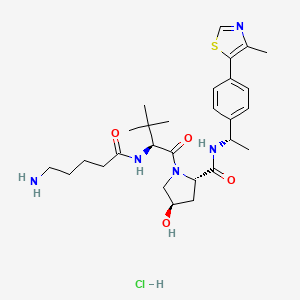
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)
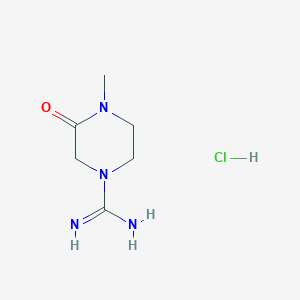
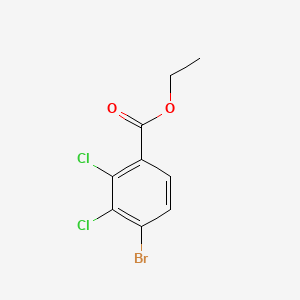
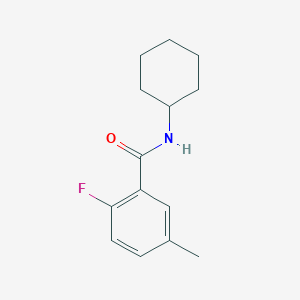
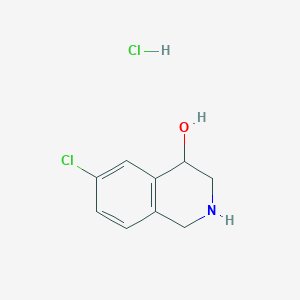
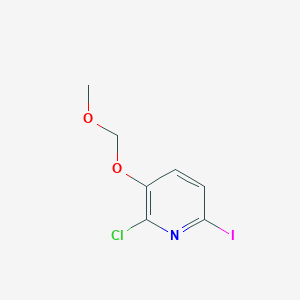
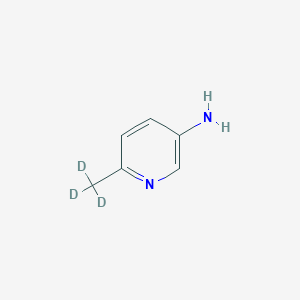

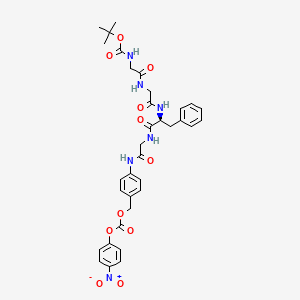
![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)

